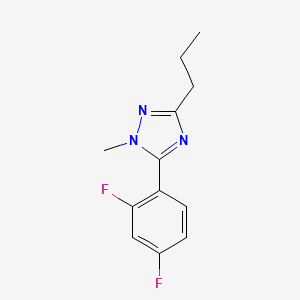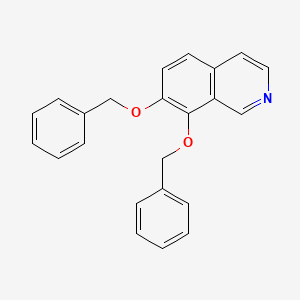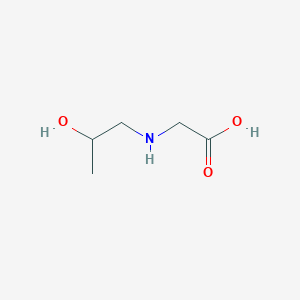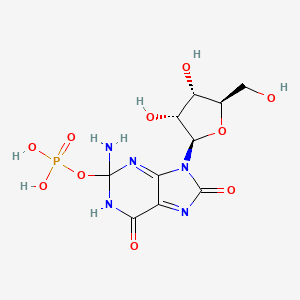![molecular formula C21H20N2O B12899841 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-32-9](/img/structure/B12899841.png)
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound characterized by its unique biquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the biquinoline core. The process may involve the following steps:
Formation of Intermediate: Starting with a suitable precursor, such as a substituted aniline, the initial step involves the formation of an intermediate through a condensation reaction.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, forming the biquinoline structure.
Methylation: Subsequent methylation steps introduce the methyl groups at the desired positions on the biquinoline ring.
Industrial Production Methods: In an industrial setting, the production of 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline compounds with diverse functional groups.
Scientific Research Applications
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism by which 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Quinoline: A simpler analog with a single quinoline ring, used in the synthesis of antimalarial drugs.
Isoquinoline: Another analog with a different ring structure, known for its use in the synthesis of alkaloids.
Dihydroquinoline: A reduced form of quinoline, with applications in organic synthesis and materials science.
Uniqueness: 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one stands out due to its biquinoline structure, which imparts unique chemical properties and reactivity. Its multiple methyl groups enhance its stability and solubility, making it a versatile compound in various applications.
Properties
CAS No. |
918646-32-9 |
|---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4,4,8-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C21H20N2O/c1-14-7-6-9-17-20(14)23(19(24)12-21(17,2)3)16-11-15-8-4-5-10-18(15)22-13-16/h4-11,13H,12H2,1-3H3 |
InChI Key |
ZYPXHNOTBTXFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC(=O)N2C3=CC4=CC=CC=C4N=C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


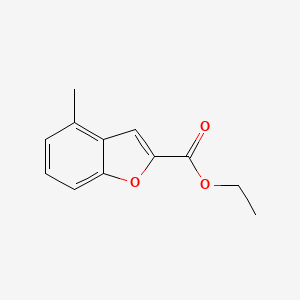
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
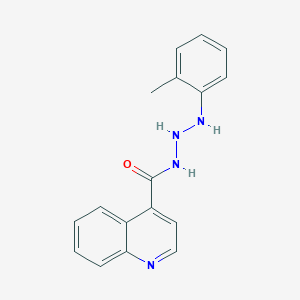
![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)
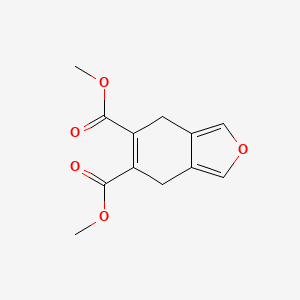
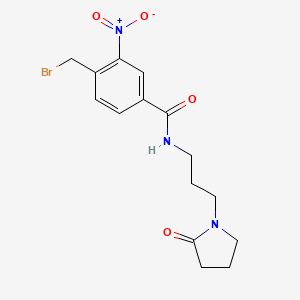
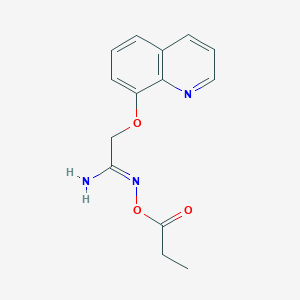
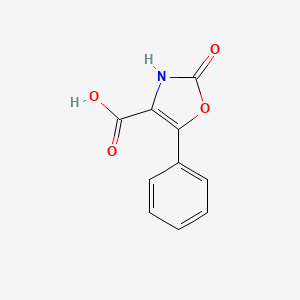
![9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole](/img/structure/B12899810.png)
